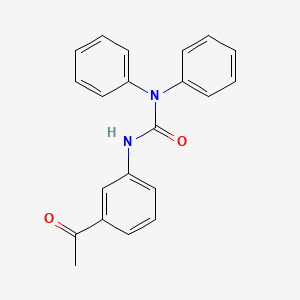

3-(3-Acetylphenyl)-1,1-diphenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(3-Acetylphenyl)-1,1-diphenylurea” likely belongs to the class of organic compounds known as ureas, which contain a functional group with the formula (NH2)2CO . Ureas are used in a wide range of applications, from fertilizers to pharmaceuticals.

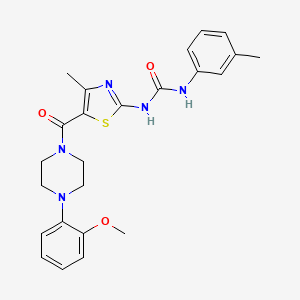

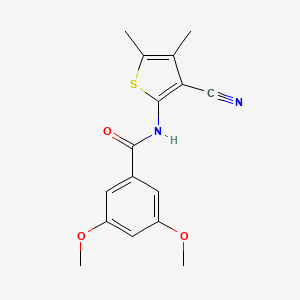

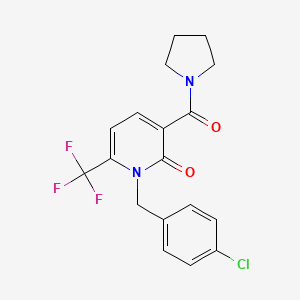

Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a urea group attached to a phenyl ring, which is further substituted with an acetyl group and two phenyl groups .Chemical Reactions Analysis

Ureas, including “this compound”, are known to be reactive towards a variety of nucleophiles, including alcohols and amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Ureas in general are solid at room temperature and are soluble in water .Scientific Research Applications

DNA-binding Studies and Biological Activities

Research on nitrosubstituted acylthioureas, compounds structurally related to 3-(3-Acetylphenyl)-1,1-diphenylurea, has shown potential anti-cancer properties through DNA interaction studies. These studies indicate their antioxidant, cytotoxic, antibacterial, and antifungal activities against a range of organisms and cancer cells, suggesting their use in therapeutic applications (Tahir et al., 2015).

Neurotropic Activity

Another area of research involves the synthesis and evaluation of (Heterylphenylmethyl)-Amines and -Ureas for neurotropic activities, particularly as antiepileptic agents. This study highlights the potential of structurally related compounds in addressing neurological disorders (Shamshin et al., 2001).

Phosgene-free Synthesis

The catalyzed reductive carbonylation of nitrobenzene to produce 1,3-diphenylurea represents a significant advancement in safer, phosgene-free synthetic routes. This method offers a more environmentally friendly alternative for producing compounds that serve as intermediates in the synthesis of valuable chemical products (Vavasori & Ronchin, 2012).

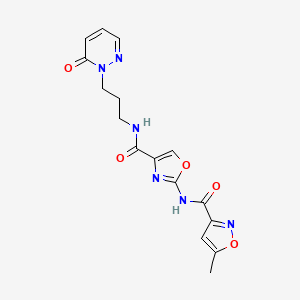

Click Chemistry in Drug Discovery

The application of click chemistry in drug discovery, involving reliable chemical transformations, shows the utility of related compounds in developing new pharmaceuticals. The bio-compatibility and specificity of these reactions open up possibilities for creating drugs with enhanced properties (Kolb, Sharpless, & The Scripps, 2003).

Enzyme Inhibitors and Mercury Sensors

Unsymmetrical thiourea derivatives have been studied for their anti-cholinesterase activity and potential as sensing probes for mercury, highlighting their application in biochemical assays and environmental monitoring. This research suggests the versatility of thiourea derivatives in both therapeutic and analytical contexts (Rahman et al., 2021).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Mode of Action

For instance, benzylic halides, which share a similar structure, typically react via an SN1 or SN2 pathway .

Biochemical Pathways

These include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .

Result of Action

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

properties

IUPAC Name |

3-(3-acetylphenyl)-1,1-diphenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c1-16(24)17-9-8-10-18(15-17)22-21(25)23(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-15H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWZHDSLACGHEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2596384.png)

![N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]propan-2-amine](/img/structure/B2596388.png)

![6-bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2596391.png)

![7-ethyl-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2596399.png)

![N-[1-(Thiophen-2-ylmethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2596402.png)

![4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-one](/img/structure/B2596405.png)

![6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one](/img/structure/B2596406.png)